Guanosine 5'-diphosphate (sodium)
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Overview
Description
Guanosine 5’-diphosphate (sodium) is a nucleoside diphosphate that plays a crucial role in various biological processes. It is the diphosphate nucleoside of the purine guanine and is involved in cell signaling via G-protein coupled receptors and guanine nucleotide exchange factors . This compound is essential for the synthesis of guanosine triphosphate, which is a key molecule in cellular energy transfer and signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanosine 5’-diphosphate (sodium) can be synthesized from guanosine triphosphate through enzymatic dephosphorylation. The process involves the use of GTPases, which hydrolyze guanosine triphosphate to produce guanosine 5’-diphosphate . The reaction typically occurs under physiological conditions, with the presence of magnesium ions to stabilize the transition state.
Industrial Production Methods: In industrial settings, guanosine 5’-diphosphate (sodium) is produced using recombinant Escherichia coli strains that overexpress the necessary enzymes for guanosine nucleotide biosynthesis . The production process involves fed-batch fermentation, where the recombinant bacteria are cultured in a controlled environment to maximize the yield of guanosine 5’-diphosphate .
Chemical Reactions Analysis
Types of Reactions: Guanosine 5’-diphosphate (sodium) undergoes various chemical reactions, including hydrolysis, phosphorylation, and oxidation.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by GTPases, resulting in the formation of guanosine monophosphate and inorganic phosphate.
Phosphorylation: Involves the addition of a phosphate group to form guanosine triphosphate, typically catalyzed by kinases in the presence of adenosine triphosphate.
Oxidation: Can be oxidized to form guanine and ribose-1-phosphate under specific conditions.
Major Products:
Hydrolysis: Guanosine monophosphate and inorganic phosphate.
Phosphorylation: Guanosine triphosphate.
Oxidation: Guanine and ribose-1-phosphate.
Scientific Research Applications
Guanosine 5’-diphosphate (sodium) is widely used in scientific research due to its role in cellular signaling and metabolism. It is utilized in studies involving G-protein coupled receptors, guanine nucleotide exchange factors, and various GTPases . Additionally, it is used in research on inflammation-related conditions, such as anemia of inflammation, by modulating the interleukin-6/stat-3 pathway . The compound also serves as a potential iron mobilizer by inhibiting the hepcidin-ferroportin interaction .
Mechanism of Action
Guanosine 5’-diphosphate (sodium) exerts its effects by acting as a substrate for GTPases, which hydrolyze guanosine triphosphate to guanosine 5’-diphosphate . This hydrolysis is a critical step in the regulation of intracellular signaling pathways. The compound also interacts with guanine nucleotide exchange factors, facilitating the exchange of guanosine diphosphate for guanosine triphosphate on G-proteins . This exchange is essential for the activation and deactivation of G-proteins, which play a pivotal role in signal transduction .
Comparison with Similar Compounds
Guanosine 5’-monophosphate (sodium): A monophosphate nucleoside involved in nucleotide biosynthesis and cellular signaling.
Guanosine 5’-triphosphate (sodium): A triphosphate nucleoside that serves as an energy source and signaling molecule.
Inosine 5’-diphosphate (sodium): A diphosphate nucleoside involved in purine metabolism and energy transfer.
Uniqueness: Guanosine 5’-diphosphate (sodium) is unique due to its specific role in the regulation of GTPases and its involvement in the modulation of intracellular signaling pathways . Unlike guanosine 5’-monophosphate, which is primarily involved in nucleotide biosynthesis, guanosine 5’-diphosphate plays a direct role in signal transduction . Additionally, its ability to modulate the interleukin-6/stat-3 pathway and inhibit the hepcidin-ferroportin interaction distinguishes it from other similar compounds .
Properties
Molecular Formula |
C10H15N5NaO11P2 |
---|---|
Molecular Weight |
466.19 g/mol |
InChI |
InChI=1S/C10H15N5O11P2.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);/t3-,5-,6-,9-;/m1./s1 |
InChI Key |
RIVKOZCPUDVJCY-GWTDSMLYSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.[Na] |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.[Na] |
Related CAS |
59652-27-6 7415-69-2 |
Origin of Product |
United States |
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